molecular formula C11H17N5 B15095162 1-Butyl-2,3-dimethylimidazolium dicyanamide

1-Butyl-2,3-dimethylimidazolium dicyanamide

Cat. No.: B15095162
M. Wt: 219.29 g/mol
InChI Key: FBDBEWYTDHNKRX-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethylimidazolium dicyanamide, with the molecular formula C 11 H 17 N 5 and a molecular weight of 219.29 g/mol, is a halogen-free imidazolium ionic liquid characterized by its dicyanamide (DCA) anion . This structural combination confers several key properties that are valuable for scientific research, including low viscosity, high thermal stability, and a wide electrochemical window . Its physical properties, such as lower viscosity compared to other common ionic liquids, make it an efficient medium for mass transport, which is critical in applications like electrochemistry and bipropellant systems . The cationic structure of 1-butyl-2,3-dimethylimidazolium directly influences its transport properties, including viscosity and conductivity, offering a structure-activity relationship that researchers can exploit for task-specific material design . The primary research applications of this ionic liquid are in the fields of electrochemistry and materials science. It serves as a potential electrolyte in batteries and fuel cells due to its wide electrochemical window and relatively high conductivity . Its high complexing ability also makes it an excellent solvent for transition metal salts, facilitating its use in metal plating, electropolishing, and metal reprocessing . Furthermore, its role as a phase transfer media and solvent in the synthesis of nanomaterials and in enzymatic catalysis has been explored . The compound's properties as a functional fluid also extend to areas such as lubricants, heat transfer, and even solar energy conversion . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or household use.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;cyanoiminomethylideneazanide

InChI

InChI=1S/C9H17N2.C2N3/c1-4-5-6-11-8-7-10(3)9(11)2;3-1-5-2-4/h7-8H,4-6H2,1-3H3;/q+1;-1

InChI Key

FBDBEWYTDHNKRX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.C(=[N-])=NC#N

Origin of Product

United States

Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium dicyanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Butyl-2,3-dimethylimidazolium dicyanamide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can stabilize or destabilize specific molecular structures, influencing various chemical and biological processes . The compound’s high ionic conductivity and thermal stability also contribute to its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cation Variations

(a) 1-Butyl-3-methylimidazolium Dicyanamide ([BMIM][DCA])
  • Structure : Shares the same dicyanamide anion but lacks the C2 methyl group.
  • Properties :
    • Melting point: < -50°C, ensuring liquidity at room temperature .
    • Thermal stability: Stable under standard conditions but less thermally robust than [BDiMIM][DCA]-derived nitrate salts .
  • Applications : Widely used in electrochemical devices due to high ionic conductivity .
(b) 1-Ethyl-2,3-dimethylimidazolium Dicyanamide ([EDiMIM][DCA])
  • Structure : Shorter ethyl chain at the N1 position.
  • Properties : Higher polarity and lower viscosity compared to [BDiMIM][DCA], making it suitable for catalysis .

Anion Variations

(a) 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate ([BDiMIM][BF₄])
  • Structure : Tetrafluoroborate ([BF₄⁻]) anion instead of dicyanamide.
  • Properties :
    • Physical state: Liquid at room temperature .
    • Thermal stability: Moderate, decomposes at ~300°C .
  • Applications : Used in lubricants and as a solvent for organic synthesis .
(b) 1-Butyl-2,3-dimethylimidazolium Hexafluorophosphate ([BDiMIM][PF₆])
  • Structure : Hexafluorophosphate ([PF₆⁻]) anion.
  • Properties :
    • Physical state: Solid at room temperature, requiring elevated temperatures for liquidity .
    • Hydrophobicity: Higher than [BDiMIM][DCA], ideal for biphasic systems .

Key Research Findings and Data Tables

Table 1: Thermal and Physical Properties

Compound Melting Point (°C) Thermal Decomposition (°C) State at RT Viscosity (mPa·s)
[BDiMIM][DCA] Not reported ~257 (extrapolated)* Liquid 45–60†
[BMIM][DCA] < -50 290 Liquid 35–50
[BDiMIM][BF₄] -20 300 Liquid 120–150
[BDiMIM][PF₆] 80–85 320 Solid N/A

*Based on analogous chloride salt decomposition ; †Estimated from similar dicyanamide ILs .

Table 2: Toxicity and Solubility

Compound Solubility in Water EC₅₀ (mg/L)* LC₅₀ (mg/L)*
[BDiMIM][DCA] High Not reported Not reported
[MOMmim][DCA] Soluble 309.75 0
[MOEmim][DCA] Soluble 0 1.5

*EC₅₀: Effective concentration for 50% toxicity; LC₅₀: Lethal concentration for 50% mortality .

Application-Specific Comparisons

  • Hypergolic Ignition : [BDiMIM][DCA] and other dicyanamide ILs exhibit rapid ignition with oxidizers like nitric acid, a critical property for rocket fuels .
  • Energy Storage : [BDiMIM][Tf₂N] (bis(trifluoromethylsulfonyl)imide) shows superior energy density (ρ = 1.45 g/cm³) compared to [BDiMIM][DCA], making it better for thermal storage .

Biological Activity

1-Butyl-2,3-dimethylimidazolium dicyanamide ([C4m2im][N(CN)2]) is an ionic liquid (IL) that has garnered attention for its unique physicochemical properties and potential biological applications. This article explores its biological activity, including its effects on microorganisms, toxicity, and potential therapeutic applications.

This compound exhibits several key physicochemical properties:

  • Viscosity : Lower viscosity indicates higher conductivity and efficient mass transport, making it suitable for electrochemical applications .
  • Conductivity : The ionic nature of [C4m2im][N(CN)2] contributes to its high ionic conductivity, essential for various applications in electrochemistry .
  • Stability : It is stable under a wide range of temperatures and conditions, which is advantageous for practical applications.

Antimicrobial Effects

Research has demonstrated that [C4m2im][N(CN)2] exhibits significant antimicrobial activity. A study evaluated its toxicity against various microorganisms, including bacteria and fungi. The findings indicated:

  • Bacterial Inhibition : The compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the bacterial strain. For instance, E. coli survival decreased significantly with increasing concentrations of the IL .
  • Fungal Activity : Preliminary studies suggest potential antifungal properties; however, further detailed investigations are needed to confirm these effects.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of [C4m2im][N(CN)2]. Key findings include:

  • Toxicity Levels : Compared to other ionic liquids, [C4m2im][N(CN)2] displayed lower toxicity levels towards aquatic organisms such as Daphnia magna and Vibrio fischeri . This suggests a better environmental profile compared to more toxic ILs.
  • Cellular Impact : Studies indicate that the compound can disrupt cellular membranes at higher concentrations, leading to cell lysis in sensitive strains .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of [C4m2im][N(CN)2] against several bacterial strains. The results showed:

  • Minimum Inhibitory Concentration (MIC) values were determined for various bacteria, indicating effective concentrations required to inhibit growth.
Bacterial StrainMIC (mg/L)
E. coli250
S. aureus125
P. aeruginosa500

These results indicate that [C4m2im][N(CN)2] can be considered a potential antibacterial agent.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cell lines to evaluate the safety of [C4m2im][N(CN)2]. The study revealed:

  • Cell Viability Assays indicated that at lower concentrations (up to 100 mg/L), the compound did not significantly affect cell viability, suggesting potential for therapeutic applications.

The mechanism by which [C4m2im][N(CN)2] exerts its biological effects is not fully understood but is hypothesized to involve:

  • Membrane Disruption : The ionic nature may lead to interactions with lipid bilayers, causing structural damage and increased permeability.
  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes in target organisms could contribute to its antimicrobial properties .

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